

# Fovinaciclib: A Technical Guide to a Novel CDK4/6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Fovinaciclib |           |
| Cat. No.:            | B15583551    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Fovinaciclib** (also known as FCN-437c) is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of various cancers, particularly hormone receptor-positive (HR+) breast cancer. By selectively targeting the CDK4/6-Cyclin D-retinoblastoma (Rb) pathway, **Fovinaciclib** induces G1 phase cell cycle arrest, suppressing DNA replication and inhibiting the proliferation of cancer cells. This document provides a comprehensive technical overview of **Fovinaciclib**, including its chemical structure, physicochemical properties, mechanism of action, pharmacokinetic profile, and detailed, representative experimental protocols for its characterization.

# **Chemical Structure and Properties**

**Fovinaciclib** is a complex heterocyclic molecule with the systematic IUPAC name 7-cyclopentyl-N,N-dimethyl-2-((5-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)pyridin-2-yl)amino)thieno[3,2-d]pyrimidine-6-carboxamide. Its chemical and physical properties are summarized in the tables below.

## **Table 1: Chemical Identifiers**



| Identifier        | Value                                                                                                                               |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 7-cyclopentyl-N,N-dimethyl-2-[[5-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]-2-pyridinyl]amino]thieno[3,2-d]pyrimidine-6-carboxamide |  |
| CAS Number        | 2146171-49-3                                                                                                                        |  |
| Molecular Formula | C29H40N8OS                                                                                                                          |  |
| SMILES            | CN1CCN(CC1)C2CCN(CC2)C3=CN=C(C=C3) NC4=NC=C5C(=N4)C(=C(S5)C(=O)N(C)C)C6C CCC6                                                       |  |
| InChlKey          | PGGPKYATZSPYKB-UHFFFAOYSA-N                                                                                                         |  |

**Table 2: Physicochemical Properties** 

| Property                     | Value        | Source |
|------------------------------|--------------|--------|
| Molecular Weight             | 548.75 g/mol | [1]    |
| Exact Mass                   | 548.3046 Da  | [1]    |
| XLogP3-AA (Computed)         | 4.8          | [1]    |
| Hydrogen Bond Donor Count    | 1            | [1]    |
| Hydrogen Bond Acceptor Count | 9            | [1]    |
| Rotatable Bond Count         | 7            | [1]    |

Note: Experimental data for properties such as melting point, boiling point, aqueous solubility, and pKa are not readily available in the public domain.

# **Mechanism of Action and Signaling Pathway**

**Fovinaciclib** is a second-generation, selective inhibitor of CDK4 and CDK6.[2] In cancer cells, particularly HR+ breast cancer, the Cyclin D-CDK4/6 complex is often hyperactive. This complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb), causing it to







release the E2F transcription factor.[3] Once liberated, E2F initiates the transcription of genes required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle, leading to uncontrolled cell proliferation.

**Fovinaciclib** competitively binds to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity.[3] This prevents the phosphorylation of Rb, which remains bound to E2F, thereby blocking the G1/S transition and inducing cell cycle arrest.[4] Preclinical studies indicate that **Fovinaciclib** has no significant inhibitory activity against other cyclin-dependent kinases such as CDK1, CDK2, or CDK5, highlighting its selectivity.[5]





Click to download full resolution via product page

**Caption: Fovinaciclib** inhibits the CDK4/6-Rb-E2F signaling pathway.



# Pharmacological Properties In Vitro Potency

While specific IC<sub>50</sub> values for **Fovinaciclib** are not consistently reported across public sources, preclinical data describe it as a highly potent CDK4/6 inhibitor.[3][6] Its inhibitory effects on the proliferation of human breast cancer cell lines, such as MCF-7, were found to be comparable to or greater than other approved CDK4/6 inhibitors like palbociclib and ribociclib.[5]

### **Pharmacokinetics in Humans**

Pharmacokinetic studies in healthy human subjects have characterized the absorption, distribution, metabolism, and excretion of **Fovinaciclib** (FCN-437c).

| Parameter                                  | 200 mg Dose                | 300 mg Dose | 400 mg Dose |
|--------------------------------------------|----------------------------|-------------|-------------|
| Median T <sub>max</sub> (h)                | 5.0                        | ~5.0-5.5    | ~5.0-5.5    |
| Geo Mean C <sub>max</sub> (ng/mL)          | 706 (total radioactivity)  | 758.4       | 1147.4      |
| Geo Mean AUC₀-∞<br>(h*ng/mL)               | N/A                        | 25,117.8    | 30,653.1    |
| Geo Mean t <sub>1</sub> / <sub>2</sub> (h) | 56.5 (total radioactivity) | ~45         | ~45         |

Data compiled from multiple studies.[2][7]

- Absorption: Following oral administration, Fovinaciclib reaches maximum plasma concentration (T<sub>max</sub>) in approximately 5.0 to 5.5 hours.[2][7]
- Elimination: The primary route of elimination is through fecal excretion, which accounts for a mean of 77.16% of the administered dose. Urinary excretion constitutes a mean of 19.19% of the dose.[7]
- Metabolism: **Fovinaciclib** is metabolized in humans, with 12 metabolites identified in plasma, urine, and feces. The major metabolic pathways are mono-oxidation and O-



dealkylation (Phase I reactions). Four Phase II metabolites, including glucuronides and glutathione/cysteine conjugates, have also been identified.[7]

## **Experimental Protocols**

Detailed, specific protocols for the characterization of **Fovinaciclib** are proprietary. However, this section provides representative, standard methodologies for the key assays used to evaluate CDK4/6 inhibitors.

# In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical radiometric assay to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a test compound against a purified kinase.

Objective: To quantify the potency of **Fovinaciclib** in inhibiting the enzymatic activity of recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.

#### Materials:

- Recombinant human CDK4/Cyclin D1 and CDK6/Cylin D3 enzymes.
- Kinase substrate (e.g., a peptide derived from the Rb protein).
- ATP solution, including radiolabeled [y-33P]ATP.
- Fovinaciclib, serially diluted in DMSO.
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT).
- Stop solution (e.g., 3% phosphoric acid).
- Phosphocellulose filter plates.
- Scintillation counter.

#### Procedure:



- Compound Preparation: Prepare a 10-point serial dilution of Fovinaciclib (e.g., from 10 μM to 0.5 nM) in 100% DMSO. Further dilute into the kinase reaction buffer.
- Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the appropriate CDK/Cyclin enzyme, and the Rb substrate peptide.
- Inhibitor Addition: Add the diluted **Fovinaciclib** or vehicle (DMSO) control to the wells.
- Reaction Initiation: Start the kinase reaction by adding the ATP/[y-33P]ATP mix.
- Incubation: Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes).
- Reaction Termination: Stop the reaction by adding the stop solution.
- Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
- Washing: Wash the plate multiple times with phosphoric acid to remove unincorporated [y-33P]ATP.
- Quantification: Dry the plate and measure the radioactivity in each well using a scintillation counter.
- Data Analysis: Calculate the percent inhibition for each **Fovinaciclib** concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.





Click to download full resolution via product page

**Caption:** Workflow for a radiometric in vitro kinase inhibition assay.

## **Cell-Based Proliferation Assay (Representative Protocol)**

## Foundational & Exploratory





This protocol describes a common method, the MTT assay, to assess the effect of a compound on the proliferation of a cancer cell line.

Objective: To determine the potency of **Fovinaciclib** in inhibiting the proliferation of a relevant cancer cell line (e.g., MCF-7, an ER+ breast cancer line).

#### Materials:

- MCF-7 cells.
- Complete culture medium (e.g., EMEM supplemented with 10% FBS and 0.01 mg/mL human recombinant insulin).
- Fovinaciclib, serially diluted.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
- 96-well cell culture plates.
- Microplate reader.

#### Procedure:

- Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO<sub>2</sub> incubator.
- Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of **Fovinaciclib** or a vehicle control.
- Incubation: Incubate the cells for a specified period, typically 72-96 hours, to allow for effects on proliferation.
- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.



- Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC<sub>50</sub> value.

### Conclusion

**Fovinaciclib** is a potent and selective second-generation CDK4/6 inhibitor with a well-defined mechanism of action and favorable pharmacokinetic properties. Its ability to induce G1 cell cycle arrest makes it a promising therapeutic agent for HR+/HER2- breast cancer and potentially other solid tumors with a dysregulated CDK4/6-Rb pathway.[8] The technical information and representative protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and characterize this and similar targeted cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. No QTc prolongation with CDK 4/6 inhibitor FCN-437c: results of a concentration-QTc analysis from a dedicated study in adult healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
- 3. fochonpharma.com [fochonpharma.com]
- 4. No QTc prolongation with CDK 4/6 inhibitor FCN-437c: results of a concentration-QTc analysis from a dedicated study in adult healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]



- 6. Fochon Pharmaceuticals Doses First Patient in the US in Phase I Clinical Study of FCN-437, a CDK4/6 Inhibitor for Advanced Solid Tumors\_Member Companies News News Fosun Pharma [fosunpharma.com]
- 7. Fovinaciclib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. A Phase I Dose-Escalation and Dose-Expansion Study of FCN-437c, a Novel CDK4/6 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fovinaciclib: A Technical Guide to a Novel CDK4/6 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583551#fovinaciclib-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com